2-(3-Chloro-2-fluorophenyl)acetaldehyde
CAS No.:
Cat. No.: VC13527102
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClFO |
|---|---|
| Molecular Weight | 172.58 g/mol |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 |
| Standard InChI Key | IZGJDHOQRGIUBG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CC=O |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CC=O |
Introduction
2-(3-Chloro-2-fluorophenyl)acetaldehyde is an organic compound characterized by the presence of both a chloro and a fluoro substituent on the aromatic ring. It features an acetaldehyde functional group, which is an aldehyde with a two-carbon chain. The molecular formula for this compound is C9H8ClF, and its structure consists of a phenyl ring substituted at the 3-position with a chlorine atom and at the 2-position with a fluorine atom .
Synthesis
The synthesis of 2-(3-Chloro-2-fluorophenyl)acetaldehyde typically involves several steps, often starting from a halogenated benzene derivative. Common methods include the Friedel-Crafts acylation followed by reduction to form the aldehyde group.
Potential Applications
2-(3-Chloro-2-fluorophenyl)acetaldehyde has potential applications in various fields, including pharmaceuticals and agrochemicals. Interaction studies involving this compound would likely focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays could provide insights into its interactions at the molecular level.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-Chloro-2-fluorophenyl)acetaldehyde. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-4-fluorobenzaldehyde | C7H4ClF | Contains similar halogen substitutions; used in pharmaceuticals. |
| 4-Chloro-2-fluorobenzaldehyde | C7H4ClF | Similar reactivity; potential uses in agrochemicals. |
| 2-Fluoroacetophenone | C9H7FO | Shares acetophenone structure; studied for its biological activities. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume